

Application Notes and Protocols for Steric Stabilization of DOGS Liposomes with PEG

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Compound of Interest

Compound Name: **1,2-Dioleoyl-sn-glycero-3-succinate**

Cat. No.: **B12101454**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomal drug delivery systems offer a significant advantage in enhancing the therapeutic index of encapsulated agents by altering their pharmacokinetic profiles and improving their site-specific delivery. **1,2-dioleoyl-sn-glycero-3-succinate** (DOGS) is an anionic, pH-sensitive lipid that is increasingly utilized in the formulation of liposomes. When incorporated into a liposomal bilayer, typically with a fusogenic lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), DOGS imparts a pH-sensitive character to the formulation. At physiological pH (around 7.4), the succinyl group of DOGS is deprotonated and negatively charged, contributing to the stability of the liposome. However, in the acidic microenvironment of tumors or within the endosomes of cells (pH 5.0-6.5), the succinyl group becomes protonated, leading to a loss of charge and destabilization of the liposomal membrane. This pH-triggered destabilization facilitates the release of the encapsulated drug at the target site.

To enhance the *in vivo* performance of DOGS-containing liposomes, steric stabilization is employed. This is most commonly achieved by incorporating a polyethylene glycol (PEG) conjugated lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), into the liposome bilayer. The PEG chains form a hydrophilic layer on the surface of the liposome, which sterically hinders the adsorption of opsonins (blood proteins), thereby reducing recognition and uptake by the

mononuclear phagocyte system (MPS). This "stealth" characteristic leads to a prolonged circulation half-life, allowing for greater accumulation of the liposomes at the target site through the enhanced permeability and retention (EPR) effect, particularly in solid tumors.

These application notes provide a comprehensive overview of the formulation, characterization, and application of PEGylated DOGS liposomes, complete with detailed experimental protocols and representative data.

Data Presentation

Table 1: Physicochemical Properties of Non-PEGylated and PEGylated DOGS Liposomes

This table summarizes typical physicochemical characteristics of DOGS-based liposomes, highlighting the effect of PEGylation. The data presented are representative and may vary depending on the specific lipid composition, preparation method, and analytical instrumentation used.

Formulation ID	Lipid Composition (molar ratio)	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
DOGS-Lipo	DOPE:DOGS (8:2)	135 ± 15	0.18 ± 0.04	-45 ± 5	65 ± 7
PEG-DOGS-Lipo-2.5	DOPE:DOGS :DSPE-PEG2000 (8:2:0.25)	145 ± 12	0.15 ± 0.03	-30 ± 4	62 ± 6
PEG-DOGS-Lipo-5	DOPE:DOGS :DSPE-PEG2000 (8:2:0.5)	150 ± 18	0.13 ± 0.02	-25 ± 5	60 ± 8

Data are presented as mean ± standard deviation.

Table 2: In Vitro Drug Release from PEGylated DOGS Liposomes

This table illustrates the pH-dependent drug release profile of a model anticancer drug (e.g., Doxorubicin) from PEGylated DOGS liposomes.

Time (hours)	Cumulative Release at pH 7.4 (%)	Cumulative Release at pH 5.5 (%)
1	5 ± 1	25 ± 3
4	8 ± 2	55 ± 4
8	12 ± 3	80 ± 5
12	15 ± 3	92 ± 4
24	20 ± 4	98 ± 2

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of PEGylated DOGS Liposomes by Thin-Film Hydration

This protocol describes a common method for the preparation of PEGylated DOGS liposomes encapsulating a hydrophilic drug.

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- **1,2-dioleoyl-sn-glycero-3-succinate (DOGS)**
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
- Chloroform

- Methanol
- Drug to be encapsulated (e.g., Doxorubicin hydrochloride)
- Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Phosphate-buffered saline (PBS), pH 7.4

Equipment:

- Rotary evaporator
- Bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Dialysis tubing (MWCO 10-14 kDa)
- Standard laboratory glassware and consumables

Procedure:

- Lipid Film Formation:
 1. In a round-bottom flask, dissolve the lipids (DOPE, DOGS, and DSPE-PEG2000) in a chloroform/methanol mixture (e.g., 2:1 v/v) to achieve the desired molar ratio (e.g., DOPE:DOGS:DSPE-PEG2000 at 8:2:0.5).
 2. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.
 3. Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
- Hydration:

1. Hydrate the lipid film with the hydration buffer containing the dissolved drug. The volume of the hydration buffer should be chosen to achieve the desired final lipid concentration.
2. Rotate the flask gently by hand to facilitate the hydration process, leading to the formation of multilamellar vesicles (MLVs). This process should be carried out at a temperature above the lipid phase transition temperature.

- Size Reduction (Extrusion):
 1. To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
 2. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
 3. Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution.
- Purification:
 1. Remove the unencapsulated drug by dialysis against PBS (pH 7.4) at 4°C.
 2. Change the dialysis buffer frequently to maintain a high concentration gradient.
- Storage:
 1. Store the final PEGylated DOGS liposome suspension at 4°C.

Protocol 2: Characterization of PEGylated DOGS Liposomes

1. Particle Size and Zeta Potential Analysis:
 - Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
 - Procedure:
 - Dilute a small aliquot of the liposome suspension with an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for measurement.

- Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.
- Measure the zeta potential using ELS to determine the surface charge of the liposomes.
- Perform measurements in triplicate at a constant temperature (e.g., 25°C).

2. Encapsulation Efficiency Determination:

- Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Procedure:
 - Separate the liposomes from the unencapsulated drug using a suitable method such as size exclusion chromatography or dialysis.
 - Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).
 - Quantify the amount of encapsulated drug using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).
 - Calculate the encapsulation efficiency (EE%) using the following formula: $EE\% = (\text{Amount of encapsulated drug} / \text{Total initial amount of drug}) \times 100$

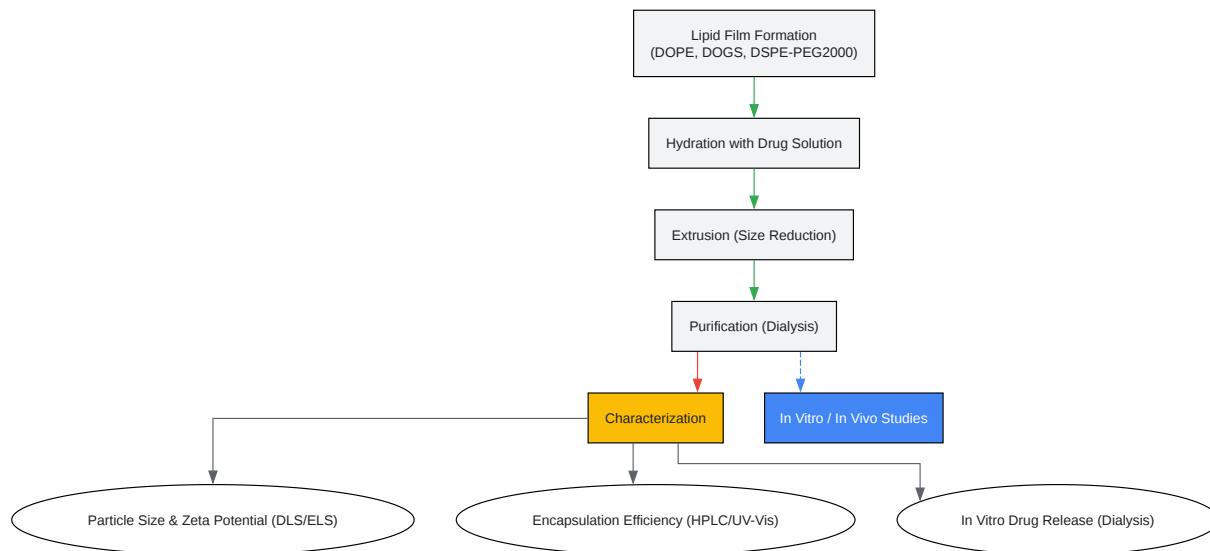
3. In Vitro Drug Release Study:

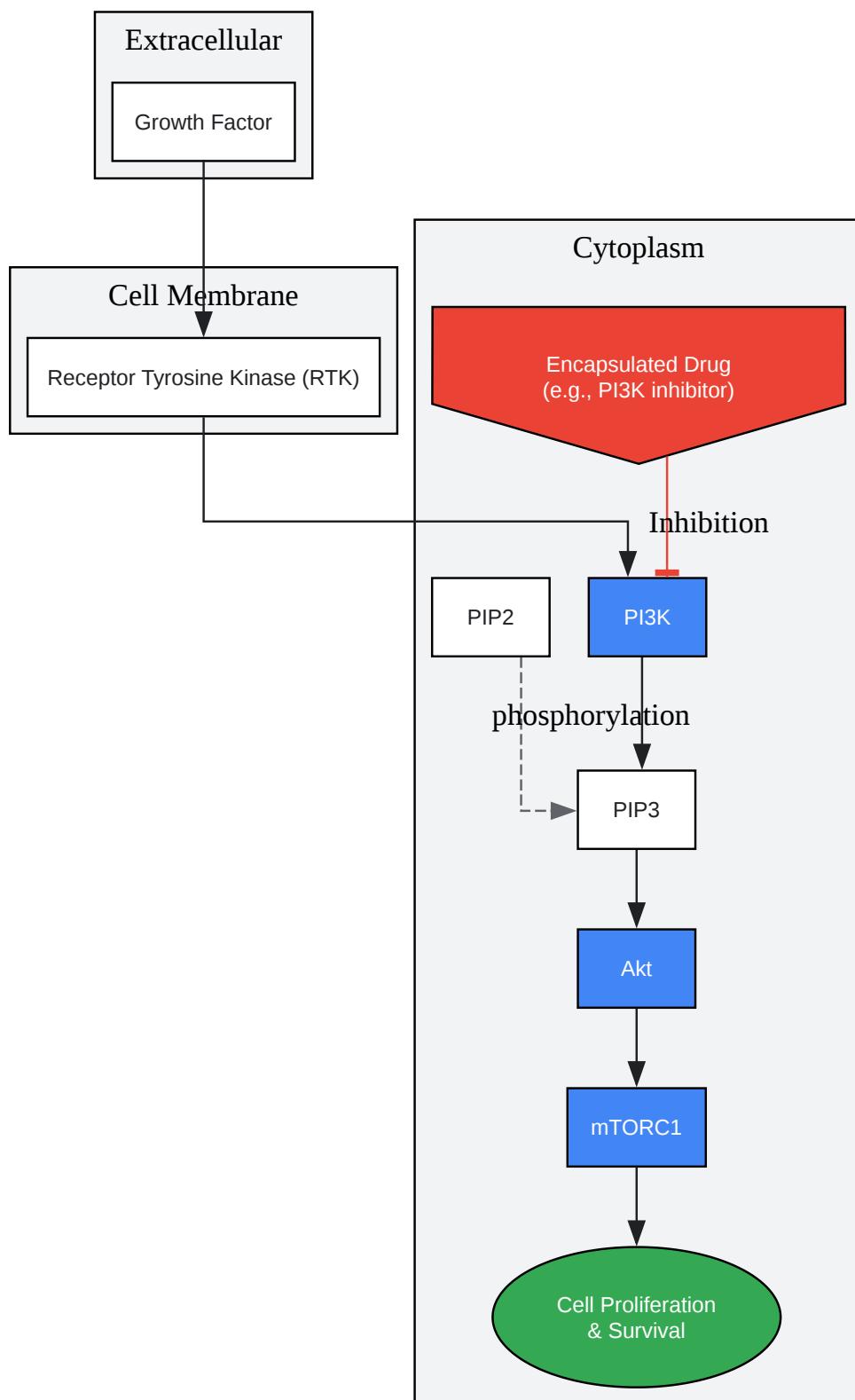
- Method: Dialysis method.
- Procedure:
 - Place a known amount of the drug-loaded liposome suspension into a dialysis bag.
 - Immerse the dialysis bag in a release medium with a specific pH (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5) maintained at 37°C with constant stirring.
 - At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

- Quantify the amount of released drug in the collected samples using a suitable analytical method.
- Calculate the cumulative percentage of drug release over time.

Mandatory Visualizations

Experimental Workflow





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